(5Z)-3-(2,3-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
(5Z)-3-(2,3-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0976963
InChI:
InChI=1S/C21H19N3OS/c1-12-7-6-10-18(13(12)2)24-20(25)19(26-21(24)22)11-16-14(3)23-17-9-5-4-8-15(16)17/h4-11,22-23H,1-3H3/b19-11-,22-21?
SMILES:
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=C(NC4=CC=CC=C43)C)SC2=N)C
Molecular Formula:
C21H19N3OS
Molecular Weight:
361.5 g/mol
(5Z)-3-(2,3-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC0976963
Molecular Formula: C21H19N3OS
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3OS |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | (5Z)-3-(2,3-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H19N3OS/c1-12-7-6-10-18(13(12)2)24-20(25)19(26-21(24)22)11-16-14(3)23-17-9-5-4-8-15(16)17/h4-11,22-23H,1-3H3/b19-11-,22-21? |
| Standard InChI Key | NTCRMEPZAFVNOA-AXLQFZPTSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=C(NC4=CC=CC=C43)C)/SC2=N)C |
| SMILES | CC1=C(C(=CC=C1)N2C(=O)C(=CC3=C(NC4=CC=CC=C43)C)SC2=N)C |
| Canonical SMILES | CC1=C(C(=CC=C1)N2C(=O)C(=CC3=C(NC4=CC=CC=C43)C)SC2=N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator